N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine
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Overview
Description
N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of a triazine ring substituted with two chlorine atoms and a benzene ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with benzene-1,4-diamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution of chlorine atoms by the amine group. The reaction is performed in a suitable solvent, such as acetone or dioxane, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of efficient mixing and temperature control systems ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form larger, more complex molecules
Common Reagents and Conditions
Common reagents used in the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in solvents such as acetone, dioxane, or dichloroethane, under controlled temperature and pH conditions .
Major Products Formed
The major products formed from the reactions of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine include other triazine derivatives such as:
- 4,6-Dichloro-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 4,6-Diazido-1,3,5-triazine .
Uniqueness
N1-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both triazine and benzene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
N~1~-(4,6-Dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological efficacy based on recent research findings.
- CAS Number : 83372-60-5
- Molecular Formula : C9H7Cl2N5
- Molecular Weight : 256.09 g/mol
- LogP : 0.448
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4,6-dichloro-1,3,5-triazine with benzene-1,4-diamine under controlled conditions. Characterization is performed using techniques such as FTIR and NMR spectroscopy to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Escherichia coli | 64 | Moderate |
Klebsiella pneumoniae | 128 | Weak |
Streptococcus mutans | 16 | Strong |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has a stronger effect against Streptococcus mutans, which is significant for dental applications.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial protein synthesis and disruption of cell wall integrity. This is supported by biochemical assays showing alterations in enzyme activities associated with bacterial growth inhibition.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus in a laboratory setting. The study utilized agar diffusion methods to measure inhibition zones.
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of this compound against infections caused by resistant bacterial strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
Properties
CAS No. |
83372-60-5 |
---|---|
Molecular Formula |
C9H7Cl2N5 |
Molecular Weight |
256.09 g/mol |
IUPAC Name |
4-N-(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-7-14-8(11)16-9(15-7)13-6-3-1-5(12)2-4-6/h1-4H,12H2,(H,13,14,15,16) |
InChI Key |
WYVZSGZYQXOJKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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